3,7,11,15-Tetramethylhexadec-3-EN-1-OL
Description
Properties
CAS No. |
120467-02-9 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadec-3-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h14,17-19,21H,6-13,15-16H2,1-5H3 |
InChI Key |
CBABPIGCQQCSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC=C(C)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below highlights structural differences among isomers and derivatives:
Key Observations :
- Double Bond Position : Shifting the double bond from position 1 to 2 (e.g., 505-32-8 vs. 102608-53-7) alters steric hindrance and reactivity. For example, iso-Phytol R (double bond at 1) is more prone to oxidation due to allylic hydroxyl group proximity .
- Hydroxyl Group Placement : Compounds with hydroxyl at position 1 (e.g., 102608-53-7) are primary alcohols, while those with hydroxyl at position 3 (e.g., 505-32-8) are tertiary alcohols, affecting solubility and metabolic pathways.
- Derivatives : Acetylation (e.g., phytyl acetate) increases hydrophobicity and stability, making it suitable for long-term storage in cosmetic formulations .
Physical and Thermodynamic Properties
Thermodynamic data for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 102608-53-7) reveals temperature-dependent heat capacity values calculated via the Joback method:
| Temperature (K) | Cp,gas (J/mol×K) |
|---|---|
| 751.90 | 904.37 |
| 781.07 | 923.39 |
| 810.25 | 941.52 |
| 839.42 | 958.79 |
| 868.59 | 975.26 |
| 897.76 | 990.97 |
| 926.94 | 1005.95 |
Source: Cheméo
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 3,7,11,15-tetramethylhexadec-3-en-1-ol?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., SE-54) under optimized temperature ramps. For example:
- Column: 25 m × 0.31 mm SE-54 capillary column.
- Temperature program: 35°C initial, 4°C/min ramp to 230°C, hold for 10 min.
- Retention indices (RI) range: 2114–2119 .
Q. What are standard protocols for synthesizing phytol in laboratory settings?
- Base synthetic routes on terpene alcohol frameworks, leveraging Joback group contribution methods for property prediction:
- Boiling point: ~751.9 K (478.8°C).
- Critical temperature: 926.94 K.
Q. What safety protocols are essential for handling phytol in laboratory environments?
- Exposure control : Use fume hoods and ensure ventilation rates ≥0.3 m/s.
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Occupational monitoring : Air sampling via GBZ/T 160.1–160.81 standards to detect airborne concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical data for phytol isomers?
- Phytol has two undefined stereocenters, leading to mixtures of (E)- and (Z)-isomers. Use chiral GC columns or nuclear Overhauser effect (NOE) NMR to differentiate stereoisomers. For example:
Q. What strategies optimize phytol synthesis yield in multi-step reactions?
- Catalysis : Use acid-stable catalysts (e.g., montmorillonite K10) to enhance regioselectivity in methyl branching.
- Purification : Employ fractional distillation under reduced pressure (T ≈ 150–200°C) to isolate high-purity phytol .
Q. How should researchers address conflicting chromatographic data in phytol analysis?
- Compare retention indices across studies. For example:
| Column Type | RI | Reference | Conditions |
|---|---|---|---|
| SE-54 | 2119.33 | Yin et al. (2001) | 4°C/min ramp |
| SE-54 | 2116.00 | Li et al. (1998) | H₂ carrier gas |
Q. How can mixed-method approaches enhance phytol research in ecological or pharmacological studies?
- Quantitative : Integrate GC-MS metabolomics with isotopic labeling to track phytol degradation pathways.
- Qualitative : Pair spectral data with ethnobotanical surveys to contextualize phytol’s role in plant-insect interactions .
Data Contradictions and Quality Assessment
- Molecular weight discrepancies : lists 298.55 g/mol (C₂₀H₄₂O), conflicting with NIST (296.53 g/mol, C₂₀H₄₀O). Resolve via high-resolution mass spectrometry (HRMS) .
- Stereoisomer nomenclature : Terms like "trans-phytol" ( ) vs. "3,7,11,15-tetramethyl-2-hexadecen-1-ol" ( ) require IUPAC alignment to avoid misidentification .
Key Recommendations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
